molecular formula C16H18N2O3 B5655237 3-(2,6-dimethoxypyridin-3-yl)-N-ethylbenzamide

3-(2,6-dimethoxypyridin-3-yl)-N-ethylbenzamide

Cat. No. B5655237
M. Wt: 286.33 g/mol
InChI Key: YRAVVFXMZSGASE-UHFFFAOYSA-N
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Description

"3-(2,6-dimethoxypyridin-3-yl)-N-ethylbenzamide" is a chemical compound studied in various contexts including its pharmacological properties and potential applications in treatment for conditions like stable angina and atrial fibrillation. The compound has been explored for its unique chemical structure and properties, making it a subject of interest in organic and medicinal chemistry.

Synthesis Analysis

While specific information on the synthesis of "3-(2,6-dimethoxypyridin-3-yl)-N-ethylbenzamide" was not found, related compounds have been synthesized using various methods. For instance, the synthesis of related benzamides has been conducted using different intermediates and methods, indicating the versatility and complexity of synthesizing such compounds (Umehara et al., 2009).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including "3-(2,6-dimethoxypyridin-3-yl)-N-ethylbenzamide", is characterized by specific functional groups that influence their chemical behavior and interactions. Studies have focused on the crystal structure analysis using techniques like X-ray diffraction, revealing insights into the bond lengths, bond angles, and molecular geometry of similar compounds (Huang et al., 2020).

properties

IUPAC Name

3-(2,6-dimethoxypyridin-3-yl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c1-4-17-15(19)12-7-5-6-11(10-12)13-8-9-14(20-2)18-16(13)21-3/h5-10H,4H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRAVVFXMZSGASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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